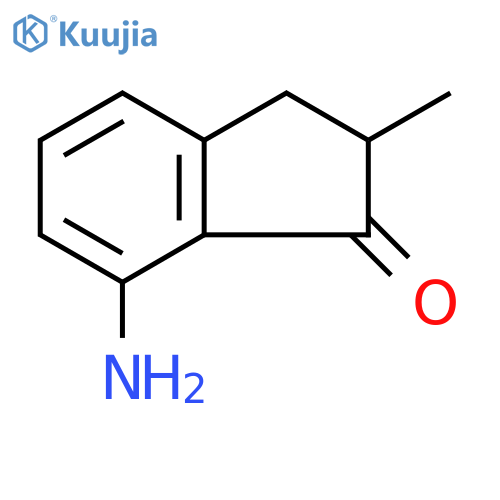

Cas no 51927-28-7 (7-amino-2-methyl-2,3-dihydro-1H-inden-1-one)

7-amino-2-methyl-2,3-dihydro-1H-inden-1-one 化学的及び物理的性質

名前と識別子

-

- 7-amino-2-methyl-2,3-dihydro-1H-inden-1-one

- 1H-Inden-1-one, 7-amino-2,3-dihydro-2-methyl-

-

- インチ: 1S/C10H11NO/c1-6-5-7-3-2-4-8(11)9(7)10(6)12/h2-4,6H,5,11H2,1H3

- InChIKey: QCLDMHFXMXQBNC-UHFFFAOYSA-N

- ほほえんだ: O=C1C(CC2C=CC=C(N)C1=2)C

じっけんとくせい

- 密度みつど: 1.174±0.06 g/cm3(Predicted)

- ふってん: 323.2±31.0 °C(Predicted)

- 酸性度係数(pKa): 2.44±0.40(Predicted)

7-amino-2-methyl-2,3-dihydro-1H-inden-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2077212-1g |

7-amino-2-methyl-2,3-dihydro-1H-inden-1-one |

51927-28-7 | 1g |

¥6088.00 | 2024-05-10 |

7-amino-2-methyl-2,3-dihydro-1H-inden-1-one 関連文献

-

Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

John J. Lavigne Chem. Commun., 2003, 1626-1627

-

Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946

-

10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

7-amino-2-methyl-2,3-dihydro-1H-inden-1-oneに関する追加情報

Professional Introduction to Compound with CAS No. 51927-28-7 and Product Name: 7-amino-2-methyl-2,3-dihydro-1H-inden-1-one

The compound with the CAS number 51927-28-7 and the product name 7-amino-2-methyl-2,3-dihydro-1H-inden-1-one represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic compound, featuring an indene core with an amino group at the 7-position and a methyl group at the 2-position, has garnered attention due to its structural versatility and potential biological activities. The dihydro-1H-inden-1-one scaffold is particularly noteworthy, as it serves as a versatile pharmacophore in drug design, offering opportunities for modulating various biological pathways.

Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound, facilitating its exploration in medicinal chemistry. The introduction of the amino group at the 7-position introduces reactivity that can be exploited for further derivatization, allowing chemists to fine-tune its properties for specific applications. This flexibility has made 7-amino-2-methyl-2,3-dihydro-1H-inden-1-one a valuable intermediate in the synthesis of more complex molecules.

In the realm of biological activity, preliminary studies have suggested that derivatives of this compound may exhibit promising pharmacological properties. The indene core is known to be present in several bioactive molecules, including those with anti-inflammatory, antimicrobial, and anticancer potential. The presence of both the amino and methyl substituents may contribute to enhanced binding affinity to biological targets, making this compound a candidate for further investigation.

One of the most intriguing aspects of 7-amino-2-methyl-2,3-dihydro-1H-inden-1-one is its potential as a scaffold for developing novel therapeutic agents. Researchers have been exploring its utility in designing molecules that can interact with specific enzymes or receptors involved in disease pathways. For instance, modifications at the 5-position or 6-position could introduce additional functional groups that enhance selectivity or potency against target proteins.

The synthesis of 7-amino-2-methyl-2,3-dihydro-1H-inden-1-one typically involves multi-step organic reactions, often starting from readily available precursors. Advanced catalytic methods have been employed to improve yields and reduce byproduct formation. These synthetic strategies not only highlight the compound's synthetic accessibility but also underscore the growing sophistication of modern organic chemistry techniques.

From a medicinal chemistry perspective, the structural features of this compound make it an attractive candidate for drug discovery programs. The indene core provides a rigid framework that can be optimized for better pharmacokinetic properties, while the amino group offers opportunities for hydrogen bonding interactions with biological targets. Such characteristics are crucial for developing molecules with improved efficacy and reduced side effects.

Recent computational studies have also been instrumental in understanding the binding modes of this compound and its derivatives. Molecular docking simulations have revealed potential interactions with various protein targets, providing insights into its mechanism of action. These findings are complemented by experimental validations, which have confirmed some of the predicted biological activities.

The potential applications of 7-amino-2-methyl-2,3-dihydro-1H-inden-1-one extend beyond traditional pharmaceuticals. Its unique structural features make it suitable for use in materials science and specialty chemicals. For example, functionalized derivatives could be explored as components in advanced polymers or as ligands in catalytic systems.

As research continues to uncover new biological pathways and therapeutic targets, compounds like 7-amino-2-methyl-2,3-dihydro-1H-inden-1-one are likely to play an increasingly important role in drug discovery and development. The combination of synthetic accessibility and structural versatility positions this molecule as a valuable asset in modern medicinal chemistry.

The future directions for research on this compound include further exploration of its pharmacological profile through high-throughput screening assays and detailed mechanistic studies. Additionally, efforts are underway to develop novel synthetic routes that enhance scalability and sustainability. These endeavors align with broader trends in pharmaceutical research aimed at accelerating the discovery and development of new therapeutic agents.

51927-28-7 (7-amino-2-methyl-2,3-dihydro-1H-inden-1-one) 関連製品

- 936470-68-7(4-Hydroxy-7-methoxy-6-azaindole)

- 32752-37-7(1,3,5-Tris(4-methoxyphenyl)-1,3,5-triazinane)

- 176433-43-5(6-chloro-5-methyl-pyridine-3-carbaldehyde)

- 1803590-83-1(imidazo[1,2-a]pyrimidin-6-ylmethanamine;dihydrochloride)

- 220035-64-3(methyl 2,4-dichloro-3-cyano-5-fluorobenzoate)

- 1361838-83-6(3-Amino-2-(3,5-dichlorophenyl)pyridine-4-methanol)

- 1183652-92-7(1-(2-bromo-4-methoxyphenyl)-2-methylpropan-1-one)

- 81597-64-0(4-[(5-bromothiophen-2-yl)sulfonyl]morpholine)

- 2171748-48-2(5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methylbenzoic acid)

- 1105209-78-6(N-(6-{[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]sulfanyl}pyridazin-3-yl)acetamide)